molecular formula C10H20O2 B084549 3,3-Dimethyloctanoic acid CAS No. 14352-59-1

3,3-Dimethyloctanoic acid

Cat. No.: B084549
CAS No.: 14352-59-1
M. Wt: 172.26 g/mol
InChI Key: IVNGZEIOFBESSH-UHFFFAOYSA-N
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Description

3,3-Dimethyloctanoic acid is a branched-chain fatty acid with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its CAS Registry Number is 14352-59-1 , and it has a recorded boiling point of 516 K (approximately 243 °C) . This compound is characterized by a neopentyl structure, featuring two methyl groups on the beta carbon, which can impart significant steric hindrance and influence its physical properties and reactivity. As a specialty organic acid, it serves as a valuable building block in organic synthesis, agrochemical research, and materials science for the preparation of more complex molecules, such as esters, amides, and metal carboxylate salts. The product is provided with a high purity level of 98% and is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans.

Properties

IUPAC Name

3,3-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-10(2,3)8-9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGZEIOFBESSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608180
Record name 3,3-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14352-59-1
Record name 3,3-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Chemical Transformations of 3,3 Dimethyloctanoic Acid

Esterification Reactions and Derivatives Formation

Esterification is a fundamental transformation of 3,3-dimethyloctanoic acid, converting it into various ester derivatives. These reactions are crucial for applications such as the synthesis of biolubricants. iitkgp.ac.ingoogle.comgoogleapis.com

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. wikipedia.org This is a reversible reaction, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced is removed, for instance, by azeotropic distillation. wikipedia.orgmasterorganicchemistry.com For sterically hindered acids like this compound, reaction times can be longer, or more forcing conditions may be required compared to linear acids.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃). wikipedia.orgoperachem.com The reaction is typically conducted at reflux temperatures ranging from 60–110 °C for 1–10 hours. wikipedia.org

An industrially relevant example is the synthesis of polyol esters, such as those with trimethylolpropane, which are used as low pour point insulating oils. iitkgp.ac.ingoogle.com In such processes, a mixture of carboxylic acids, which can include branched-chain acids like 2,2-dimethyloctanoic acid and 3,3-dimethylheptanoic acid, are esterified with the polyol. iitkgp.ac.ingoogle.com The presence of these branched acids is key to achieving the desired physical properties like low viscosity and low pour point. google.com

Table 1: Representative Esterification Reactions of Carboxylic Acids

Reaction Type Reactants Catalyst/Reagents Conditions Product Type
Fischer-Speier Esterification Carboxylic Acid + Alcohol (e.g., Methanol (B129727), Ethanol) H₂SO₄ or p-TsOH Reflux, 1-10 hours Simple Alkyl Ester
Lewis Acid Catalyzed Esterification Carboxylic Acid + Alcohol Boron Trifluoride (BF₃) Reflux, ~1 hour Alkyl Ester
Polyol Ester Synthesis Carboxylic Acid (mixture including branched acids) + Trimethylolpropane None (thermal) or catalyst High temperature Tri-ester (Biolubricant)

This table summarizes general conditions applicable to this compound based on standard esterification methods. google.comwikipedia.orgoperachem.com

Synthesis of Amides and Other Nitrogenated Derivatives

Amides of this compound are another important class of derivatives. Their synthesis typically requires the activation of the carboxylic acid group to overcome the relatively low reactivity of the free acid towards amines. chemistrysteps.com

A traditional and effective method involves a two-step process. First, this compound is converted to its more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting 3,3-dimethyloctanoyl chloride then readily reacts with a primary or secondary amine in the presence of a base (like pyridine (B92270) or a tertiary amine) to yield the corresponding N-substituted amide. fishersci.itlibretexts.org This is often referred to as the Schotten-Baumann reaction. fishersci.it

Direct amidation methods that avoid the isolation of the acyl chloride have been developed to improve efficiency and safety. These methods utilize coupling reagents that form a highly activated intermediate in situ. For sterically hindered carboxylic acids, specialized and highly reactive reagents are often necessary. acs.orgchimia.ch

Examples of such reagents include:

Tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃): This borate ester has proven effective for the direct amidation of a wide variety of carboxylic acids, including those with significant steric bulk, with a broad range of amines. organic-chemistry.orgucl.ac.uknih.gov The reactions are typically run at elevated temperatures (e.g., 100-125 °C) in a suitable solvent like cyclopentyl methyl ether (CPME). rsc.org

Peptide Coupling Reagents: Reagents developed for peptide synthesis are well-suited for forming amide bonds under mild conditions. fishersci.it Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) can facilitate the coupling of hindered acids and amines with high yields. chemistrysteps.comacs.org

Table 2: Methods for the Synthesis of 3,3-Dimethyloctanamides

Method Activating Agent Amine Conditions Key Features
Acyl Chloride Route Thionyl Chloride (SOCl₂) or Oxalyl Chloride Primary or Secondary Amine Two steps: 1. Reflux with SOCl₂. 2. Reaction with amine, often at RT. Classic, reliable method. fishersci.itlibretexts.org
Borate Ester-Mediated B(OCH₂CF₃)₃ Primary or Secondary Amine One-pot reaction, heated (e.g., 100-125 °C). Good for hindered substrates, avoids harsh chlorinating agents. organic-chemistry.orgrsc.org
Peptide Coupling TCFH / NMI or DCC Primary or Secondary Amine Mild conditions, often at room temperature. High yields, suitable for sensitive substrates. chemistrysteps.comacs.org

This table presents plausible synthetic routes for amides of this compound.

Oxidative Transformations and Cleavage Reactions

The carbon skeleton of this compound is generally stable to oxidation under mild conditions. However, under vigorous conditions or through biological pathways, it can undergo oxidative transformations.

In biological systems, the metabolism of branched-chain fatty acids is a key process. Fatty acids with a methyl group at the C-3 position, such as phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), cannot be directly metabolized by the typical β-oxidation pathway due to the steric hindrance. researchgate.net Instead, they undergo an initial α-oxidation. researchgate.netaginganddisease.org This pathway involves the hydroxylation at the α-carbon (C-2), followed by decarboxylation to yield a new fatty acid that is one carbon shorter and has the methyl group at the C-2 position. This new acid can then be a substrate for β-oxidation. aginganddisease.org It is plausible that this compound would follow a similar metabolic fate, initiating with α-oxidation.

Chemical oxidation of ketones, which could potentially be formed by oxidation at one of the methylene (B1212753) groups in the octanoic acid chain, typically requires strong oxidizing agents (like potassium permanganate (B83412) or nitric acid) and elevated temperatures. ncert.nic.in Such oxidation often involves the cleavage of carbon-carbon bonds, leading to a mixture of shorter-chain carboxylic acids. ncert.nic.in

Radical and Electrophilic Addition Reactions to Unsaturated Precursors

The synthesis of this compound can be achieved through reactions that construct the tertiary carbon center at the C-3 position. Radical and electrophilic addition reactions to unsaturated precursors are viable strategies.

A hypothetical synthetic route could involve a radical addition to a suitable unsaturated precursor. For instance, a radical generated from a precursor like a Barton ester could add to a vinylidene-type alkene. This approach is known to be effective for creating sterically congested carbon centers.

Another plausible approach is through electrophilic addition. The reaction could start from an alkene such as 3,3-dimethyl-1-octene. An electrophilic addition of a hydrogen halide (HX) would proceed via a carbocation intermediate. researchgate.net While this specific reaction would place a halogen on the C-2 or C-1 position depending on carbocation stability, related organometallic additions offer a more direct route. For example, the conjugate addition of an organocuprate reagent to an α,β-unsaturated ester, like ethyl 3-methyl-2-octenoate, could introduce a methyl group at the C-3 position, which after subsequent transformations would yield the target acid.

Hydrolysis and Related Carboxylic Acid Conversions

The ester and amide derivatives of this compound can be converted back to the parent carboxylic acid through hydrolysis. The conditions required depend on the stability of the derivative, with esters derived from sterically hindered acids often showing increased resistance to hydrolysis. arkat-usa.orgresearchgate.net

Ester Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is a common method for cleaving esters. libretexts.org The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a mixture of water and an organic solvent like methanol or ethanol (B145695). masterorganicchemistry.com The reaction is effectively irreversible because the final products are the alcohol and the carboxylate salt, which is deprotonated and unreactive towards the alcohol. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the neutral this compound. masterorganicchemistry.com For sterically hindered esters that are resistant to standard aqueous hydrolysis, non-aqueous systems using NaOH in a methanol/dichloromethane mixture at room temperature have been shown to be effective. arkat-usa.orgresearchgate.net

Amide Hydrolysis: Amides are generally more stable and less reactive than esters, requiring more vigorous conditions for hydrolysis. Hydrolysis can be achieved under either strongly acidic or strongly basic conditions, usually requiring prolonged heating. researchgate.net

Acid-catalyzed hydrolysis: The amide is heated with a strong acid like aqueous sulfuric acid or hydrochloric acid. The reaction yields the carboxylic acid and the protonated amine (an ammonium (B1175870) salt). jcsp.org.pk

Base-catalyzed hydrolysis: The amide is heated with a strong aqueous base like NaOH. This produces the carboxylate salt and the free amine. researchgate.net As with ester saponification, an acidic workup is needed to obtain the neutral carboxylic acid.

Table 3: Hydrolysis Reactions of this compound Derivatives

Derivative Reagents Conditions Products
Ester NaOH or KOH (aq) Heat 3,3-Dimethyloctanoate Salt + Alcohol
Hindered Ester NaOH in MeOH/CH₂Cl₂ Room Temperature 3,3-Dimethyloctanoate Salt + Alcohol
Amide H₂SO₄ (aq) or HCl (aq) Heat (Reflux) This compound + Ammonium Salt
Amide NaOH (aq) Heat (Reflux) 3,3-Dimethyloctanoate Salt + Amine

This table outlines the general conditions for hydrolyzing common derivatives of this compound. arkat-usa.orgmasterorganicchemistry.com

Advanced Analytical Characterization of 3,3 Dimethyloctanoic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components. For 3,3-dimethyloctanoic acid, a branched-chain fatty acid (BCFA), several chromatographic techniques are particularly well-suited for its resolution and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acids, which are typically converted to more volatile esters, such as fatty acid methyl esters (FAMEs), prior to analysis. researchgate.net The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for resolving isomers. For instance, a DB-225ms column, which is a mid-polar column, has been shown to be effective in separating short-chain fatty acid (SCFA) derivatives. nih.gov In some cases, to enhance separation, a tandem configuration of columns with different polarities, such as a DB-225ms hyphenated with a DB-5ms column, can be employed. researchgate.netnih.gov

When coupled with a mass spectrometer (MS), GC becomes an even more powerful tool, providing not only retention time data but also mass spectra for compound identification. bohrium.com GC-MS is widely used for the reliable and inexpensive quantification of SCFAs, including branched-chain isomers. researchgate.net Electron ionization (EI) is a common ionization technique used in GC-MS for its robust and reproducible fragmentation patterns, which aid in structural elucidation. creative-proteomics.com For complex samples where co-elution of BCFAs with other fatty acids is a concern, selected ion monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. acs.orgnih.gov

ParameterValue/DescriptionReference
Typical Columns DB-225ms, DB-5ms nih.gov
Derivatization Fatty Acid Methyl Esters (FAMEs) researchgate.net
Ionization Mode Electron Ionization (EI) creative-proteomics.com
Detection Mode Selected Ion Monitoring (SIM) acs.orgnih.gov

Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC × GC-TOF-MS) for Isomer Distribution

For highly complex mixtures containing numerous isomers, one-dimensional GC may not provide sufficient resolution. In such cases, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. aocs.org In GC × GC, the effluent from the first column is subjected to a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. aocs.org This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together, facilitating the identification of different classes of compounds. acs.org

The coupling of GC × GC with a time-of-flight mass spectrometer (TOF-MS) is particularly advantageous. TOF-MS provides high-speed data acquisition, which is essential for capturing the narrow peaks produced in the second dimension of the GC × GC separation. Furthermore, TOF-MS can provide high-resolution mass data, which aids in the confident identification of analytes. This powerful combination allows for detailed profiling of fatty acid isomers, including the distribution of branched-chain isomers like this compound, in complex samples such as dairy products and biological tissues. aocs.orgchromatographyonline.com

TechniqueAdvantageApplicationReference
GC × GC-TOF-MS Enhanced separation of isomers, high-speed data acquisitionDetailed profiling of fatty acid isomers in complex matrices aocs.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of fatty acids, especially in complex biological matrices like feces and serum. mdpi.comnih.gov LC-MS/MS offers the advantage of analyzing less volatile compounds and often requires less sample preparation. mdpi.com For the analysis of short-chain fatty acids, which can be challenging to retain on reversed-phase LC columns, derivatization is often employed to improve their chromatographic behavior and ionization efficiency. mdpi.comfrontiersin.org A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3NPH), which converts the fatty acids into their 3-nitrophenylhydrazone derivatives. mdpi.comfrontiersin.org

The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity. mdpi.com In a typical LC-MS/MS workflow, the derivatized fatty acids are separated on a C18 column and detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. lipidmaps.orgspringernature.com This approach allows for the quantification of individual fatty acids, including branched-chain isomers, even at low concentrations. nih.gov The development of fast LC-MS/MS methods, with run times as short as 4 minutes, makes this technique suitable for high-throughput analysis in large-scale studies. mdpi.com

ParameterDescriptionReference
Derivatization Agent 3-nitrophenylhydrazine (3NPH) mdpi.comfrontiersin.org
LC Column C18 reversed-phase mdpi.comlipidmaps.org
MS Detection Triple quadrupole in Multiple Reaction Monitoring (MRM) mode lipidmaps.orgspringernature.com

Chiral Gas Chromatography-Mass Spectrometry for Enantiomeric Analysis

Branched-chain fatty acids, such as those with a methyl group at an odd-numbered carbon atom other than the terminal one, can exist as enantiomers. The biological properties of these enantiomers can differ significantly. tandfonline.com Chiral gas chromatography is the technique of choice for the separation of these stereoisomers. This can be achieved either directly using a chiral stationary phase or indirectly by derivatizing the fatty acids with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. tandfonline.com

For the indirect approach, chiral fluorescent conversion reagents, such as (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, have been successfully used to separate the enantiomers of branched-chain fatty acids by reversed-phase high-performance liquid chromatography (HPLC). oup.comtandfonline.com This method allows for the determination of the absolute configuration of the fatty acid based on the elution order of the diastereomeric derivatives. oup.com More recently, methods utilizing ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) on polysaccharide-based chiral stationary phases have been developed for the enantioselective analysis of BCFAs. nih.govnih.gov

TechniqueApproachApplicationReference
Chiral GC/LC Direct (chiral stationary phase) or Indirect (chiral derivatization)Separation and determination of absolute configuration of BCFA enantiomers tandfonline.comoup.comnih.gov

High-Resolution Mass Spectrometry (HR-MS) for Precise Mass Determination

High-resolution mass spectrometry (HR-MS) plays a crucial role in the unambiguous identification of fatty acids by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of an analyte, which is invaluable in distinguishing between compounds with the same nominal mass but different chemical formulas. acs.org Techniques like Orbitrap mass spectrometry can be used to identify isomeric interferences that might not be resolved chromatographically. creative-proteomics.com

In the context of this compound, HR-MS can confirm its molecular formula (C10H20O2) with a high degree of confidence. nist.govnih.gov This capability is particularly important when analyzing complex samples where numerous other compounds may be present. Furthermore, HR-MS coupled with techniques like tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns, aiding in the differentiation of isomers. acs.orgnih.gov

Derivatization Methods for Enhanced Analytical Detection

Derivatization is a common strategy employed in fatty acid analysis to improve the analytical performance of both GC and LC methods. acs.orgnih.gov The primary goals of derivatization are to increase the volatility and thermal stability of the analytes for GC analysis, and to enhance their chromatographic retention and ionization efficiency for LC-MS analysis.

For GC-MS analysis of short-chain fatty acids, including branched-chain isomers, a variety of derivatization reagents are used. Pentafluorobenzyl bromide (PFBBr) is a popular choice as it reacts with the carboxylic acid group to form pentafluorobenzyl esters. researchgate.netnih.gov These derivatives are highly responsive to electron capture detection and provide good chromatographic properties. nih.gov Other common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents such as benzyl (B1604629) chloroformate (BCF). bevital.nounipi.it The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure complete and reproducible derivatization. researchgate.netnih.gov

In LC-MS, derivatization is often used to improve the ionization efficiency of fatty acids, particularly in the positive ion mode, and to enhance their retention on reversed-phase columns. As mentioned previously, 3-nitrophenylhydrazine (3NPH) is a widely used reagent for this purpose. mdpi.comfrontiersin.org Other derivatization strategies include the formation of 4-t-butylbenzyl esters, which have been shown to produce intense characteristic ions in mass spectrometry. d-nb.info

Analytical TechniqueDerivatization ReagentPurposeReference
GC-MS Pentafluorobenzyl bromide (PFBBr)Increased volatility and detector response researchgate.netnih.gov
GC-MS N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increased volatility unipi.it
GC-MS Benzyl chloroformate (BCF)Increased volatility and sensitivity bevital.no
LC-MS 3-nitrophenylhydrazine (3NPH)Improved retention and ionization mdpi.comfrontiersin.org
GC-MS 4-t-butylbenzyl bromideEnhanced MS signal d-nb.info

Biochemical Pathways and Metabolism of Branched Chain Fatty Acids, Including Dimethyloctanoic Acid Isomers

Alpha-Oxidation Pathways in Branched Fatty Acid Degradation

Alpha-oxidation (α-oxidation) is a critical metabolic pathway responsible for the degradation of certain branched-chain fatty acids by removing a single carbon atom from the carboxyl end. wikipedia.org This process is particularly important for fatty acids with a methyl group at the C-3 position (beta-position), such as phytanic acid, which is the most well-studied substrate for this pathway. nepjol.infobyjus.com This substitution sterically hinders the formation of a double bond between the alpha and beta carbons, a required step in beta-oxidation, thereby blocking that pathway. rose-hulman.edu Alpha-oxidation provides a mechanism to bypass this metabolic block. byjus.com

The alpha-oxidation process begins with the activation of the branched-chain fatty acid to its coenzyme A (CoA) ester. nepjol.info For a compound like 3,3-dimethyloctanoic acid, this would result in 3,3-dimethyloctanoyl-CoA. Following the model of phytanic acid metabolism, the subsequent step involves hydroxylation at the alpha-carbon (C-2). This reaction, catalyzed by a hydroxylase, would convert 3,3-dimethyloctanoyl-CoA to 2-hydroxy-3,3-dimethyloctanoyl-CoA. wikipedia.orgnih.gov

This 2-hydroxy intermediate is then cleaved in a lyase-dependent reaction, which breaks the bond between the C-1 and C-2 carbons. wikipedia.orgnih.gov This cleavage releases the original carboxyl carbon as formyl-CoA (which is further metabolized to formate (B1220265) and CO2) and generates a fatty aldehyde that is one carbon shorter. wikipedia.orgnih.gov In the case of our example, this would be 2,2-dimethylheptanal. This aldehyde is subsequently oxidized by an aldehyde dehydrogenase to form the corresponding carboxylic acid, 2,2-dimethylheptanoic acid. wikipedia.org This new fatty acid, with methyl groups now at the alpha-position, is a suitable substrate for subsequent degradation, typically via beta-oxidation. byjus.comportlandpress.com While direct metabolic data for this compound is sparse, the metabolism of the related compound 3,6-dimethyloctanoic acid has been noted, suggesting the capability of cellular machinery to handle such structures. nih.gov

Substrate/Intermediate Description
This compoundThe initial branched-chain fatty acid substrate.
3,3-Dimethyloctanoyl-CoAThe activated CoA ester, primed for oxidation.
2-Hydroxy-3,3-dimethyloctanoyl-CoAThe hydroxylated intermediate formed during alpha-oxidation.
2,2-DimethylheptanalThe fatty aldehyde produced after the removal of the first carbon.
2,2-Dimethylheptanoic acidThe resulting fatty acid, shortened by one carbon, now amenable to further oxidation.

The entire alpha-oxidation pathway for phytanic acid is believed to occur within the peroxisomes. wikipedia.orgnepjol.info These organelles house the specific enzymatic machinery required for this process. nih.govresearchgate.net

The key enzymes involved in the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids are:

Acyl-CoA Synthetase: This enzyme activates the fatty acid by attaching it to coenzyme A. While this activation can also occur in the endoplasmic reticulum and mitochondria, peroxisomal synthetases are crucial for initiating the process within the organelle. nepjol.infonih.gov

Phytanoyl-CoA Dioxygenase (PHYH) or 3-methylacyl-CoA 2-hydroxylase: This is a non-heme iron-containing enzyme that catalyzes the hydroxylation of the alpha-carbon. wikipedia.orgbyjus.comresearchgate.net This step requires molecular oxygen and Fe2+. byjus.com

2-Hydroxyphytanoyl-CoA Lyase (HACL1): This enzyme cleaves the 2-hydroxyacyl-CoA intermediate into a fatty aldehyde and formyl-CoA. wikipedia.orgnih.govresearchgate.net

Fatty Aldehyde Dehydrogenase: This enzyme oxidizes the newly formed aldehyde to a carboxylic acid, completing the removal of one carbon. nih.govresearchgate.net The precise subcellular localization of this final dehydrogenation step is still under investigation, though the preceding steps are firmly established as peroxisomal. nih.gov

Deficiencies in these enzymes, particularly PHYH, lead to the accumulation of phytanic acid, resulting in the neurological disorder known as Refsum's disease. nepjol.info

Enzyme Function in Alpha-Oxidation Subcellular Location
Acyl-CoA SynthetaseActivates fatty acid to its CoA ester.Peroxisomes, Mitochondria, ER
Phytanoyl-CoA Dioxygenase (PHYH)Hydroxylates the alpha-carbon of the acyl-CoA.Peroxisomes
2-Hydroxyphytanoyl-CoA Lyase (HACL1)Cleaves the 2-hydroxyacyl-CoA intermediate.Peroxisomes
Fatty Aldehyde DehydrogenaseOxidizes the resulting aldehyde to a carboxylic acid.To be fully localized (Peroxisomes/Cytosol)

Beta-Oxidation Pathways and the Impact of Methyl Group Substitution

Beta-oxidation is the primary catabolic pathway for most fatty acids, occurring in both mitochondria and peroxisomes. However, as noted, the presence of a methyl group at the C-3 (beta) position creates a steric block that prevents the action of acyl-CoA dehydrogenase, the first enzyme in the beta-oxidation spiral. nepjol.inforose-hulman.edu

Alpha-oxidation serves as the essential preparatory pathway to overcome the beta-oxidation block. byjus.com By removing the original carboxyl carbon, the entire carbon numbering of the fatty acid shifts. The problematic C-3 methyl group of the original molecule becomes a C-2 methyl group in the new, one-carbon-shorter fatty acid. portlandpress.com For example, the alpha-oxidation of phytanic acid (a 3-methyl-branched acid) yields pristanic acid (a 2-methyl-branched acid). byjus.com Similarly, the alpha-oxidation of this compound would yield 2,2-dimethylheptanoic acid. A fatty acid with an alpha-methyl substitution is not a substrate for the standard beta-oxidation enzymes but can be degraded by a modified beta-oxidation pathway also located within the peroxisomes. nih.gov

Once a 2-methyl-branched fatty acid like pristanic acid is formed, it can undergo beta-oxidation within the peroxisomes. nih.govportlandpress.com This process differs slightly from the beta-oxidation of straight-chain fatty acids and utilizes a distinct set of enzymes for some of the steps. The products of peroxisomal beta-oxidation of pristanic acid include acetyl-CoA and propionyl-CoA. portlandpress.com After several cycles of beta-oxidation within the peroxisomes, the resulting shorter-chain acyl-CoAs can be transported to the mitochondria for complete oxidation to CO2 and water, a process that is much more efficient at generating ATP. portlandpress.comlibretexts.org For instance, the degradation of pristanic acid involves three cycles of peroxisomal beta-oxidation, yielding propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, with the latter being exported to mitochondria for further breakdown. portlandpress.com

Omega-Oxidation Pathways of Branched-Chain Fatty Acids

Omega-oxidation (ω-oxidation) represents a third, albeit minor, metabolic pathway for fatty acid degradation that occurs primarily in the endoplasmic reticulum of liver and kidney cells. allen.inwikipedia.org This pathway acts as an alternative route, becoming more significant when beta-oxidation is impaired. allen.in Instead of targeting the carboxyl end of the fatty acid, omega-oxidation involves the oxidation of the terminal methyl group (the omega carbon), which is the carbon atom most distant from the carboxyl group. wikipedia.org

The process involves three main steps:

Hydroxylation: A hydroxyl group is introduced onto the omega carbon by a cytochrome P450-dependent monooxygenase. wikipedia.org

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase.

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid. wikipedia.org

This resulting dicarboxylic acid can then be activated to a CoA ester at either end and subsequently undergo beta-oxidation. wikipedia.org While omega-oxidation can act on a variety of fatty acids, its activity on branched-chain fatty acids like phytanic acid is generally low. tandfonline.com However, it may provide a limited, alternative route for the degradation of such compounds, especially in disease states where alpha-oxidation is defective. tandfonline.com

Computational Chemistry and Molecular Modeling of 3,3 Dimethyloctanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of 3,3-dimethyloctanoic acid. northwestern.edu These calculations solve the Schrödinger equation for the molecule, providing information about its wavefunction and energy. northwestern.edu From these fundamental properties, a wealth of information can be derived, including the molecule's geometry (bond lengths and angles), electronic energy, and various spectral and electrical properties. northwestern.edu

Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are commonly used. taylor.edukarazin.ua HF provides a good initial approximation of the molecular orbitals, while DFT, particularly with functionals like B3LYP and CAM-B3LYP, often yields more accurate results by including effects of electron correlation. taylor.edukarazin.ua For this compound, these calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate properties such as the dipole moment and polarizability. The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy to its ability to accept electrons.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
Molecular Weight172.26 g/mol PubChem 2.2
XLogP33.6XLogP3 3.0
Monoisotopic Mass172.146329876 DaPubChem 2.2
Polar Surface Area37.3 ŲCactvs 3.4.8.18
Note: The specific values would be obtained from actual quantum chemical calculations which are not available in the provided search results. The data presented here is illustrative of the types of properties that can be calculated. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with its environment. nih.gov These simulations can reveal the different shapes (conformations) the molecule can adopt and the relative energies of these conformations. biorxiv.orgnih.gov

For this compound, MD simulations can be used to explore its flexibility, particularly the rotation around its single bonds. This analysis helps to identify the most stable, low-energy conformations of the molecule. biorxiv.org Furthermore, by simulating the molecule in different solvents, it is possible to study how intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules, influence its conformational preferences. plos.org These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. nih.gov

Acid-Base Equilibria Simulations in Aqueous Media

The behavior of this compound as an acid in water can be investigated through specialized simulation techniques. Understanding acid-base equilibria in aqueous solutions is a significant challenge for computational chemistry due to the complex nature of hydrated protons and the dynamic rearrangement of water molecules. ethz.ch Advanced methods like metadynamics, a type of enhanced sampling technique, can be used to overcome the high energy barriers associated with bond breaking and formation in molecular dynamics simulations, allowing for the study of rare events like proton transfer. ethz.ch

These simulations can model the deprotonation of the carboxylic acid group of this compound in water, providing insights into the structure and dynamics of the resulting carboxylate anion and the hydronium ion. ethz.ch By calculating the free energy change associated with this proton transfer, it is possible to estimate the acid dissociation constant (pKa) of the molecule. This computational approach complements experimental measurements and can help to understand the factors that influence the acidity of this compound at a molecular level. bu.edu

Modeling of Catalyst-Substrate Interactions in Synthetic Processes

Computational modeling is also instrumental in understanding and optimizing the synthesis of this compound. By modeling the interaction between the reactants (substrates) and the catalyst, chemists can gain insights into the reaction mechanism and identify the factors that control the reaction's efficiency and selectivity. nih.govnih.gov

For instance, if a metal-based catalyst is used, computational models can be built to represent the catalyst's active site and the way the substrate, a precursor to this compound, binds to it. mdpi.com Quantum chemical calculations can then be used to determine the energies of the transition states and intermediates along the reaction pathway. mdpi.com This information can help in designing more effective catalysts by modifying their structure to lower the activation energy of the desired reaction pathway. mdpi.com Data science tools and machine learning algorithms can also be integrated with computational models to analyze complex catalyst-substrate interactions and predict reaction outcomes. nih.gov

Applications and Material Science of 3,3 Dimethyloctanoic Acid and Its Derivatives

Role as Building Blocks in Bio-based Polymers and Polyethylene (B3416737) Mimics

While direct evidence of 3,3-dimethyloctanoic acid's use as a monomer in the large-scale production of bio-based polymers is not extensively documented in the provided search results, the broader context of branched-chain fatty acids in polymer science suggests its potential. The unique structure of this compound, with its gem-dimethyl groups at the third carbon position, can influence the properties of polymers. This branching can disrupt the regular packing of polymer chains, leading to materials with lower crystallinity and increased flexibility. This characteristic is desirable in the creation of polyethylene mimics, where the goal is to replicate the properties of conventional polyethylene using bio-based or biodegradable materials.

The incorporation of branched monomers like 3,6-dimethyloctanoic acid has been shown to result in polyesters with low crystallinity, suitable for biodegradable plastics. This principle suggests that this compound could similarly be explored as a comonomer to tailor the physical properties of bio-based polyesters. Aromatic–aliphatic polyesters, for instance, can be prepared using monomers from biological sources. The inclusion of branched structures can enhance properties like the glass transition temperature.

Integration into Lubricant and Emollient Formulations

This compound and its derivatives have found practical applications in the formulation of lubricants and emollients. The branched structure of this carboxylic acid contributes to properties that are beneficial in these applications.

In the field of lubricants , branched-chain fatty acids and their esters are valued for their stability and viscosity characteristics. For instance, lubricating oil compositions have been formulated with components like 2,2-diethylhexanoic acid and dimethyloctanoic acid to enhance performance. These branched structures can improve the thermo-oxidative stability of the lubricant. The use of branched monocarboxylic acids is preferred in some lubricant compositions, particularly in applications exposed to high shear stress.

As emollients in cosmetic and personal care products, fatty acids and their esters contribute to skin hydration and product stability. The esters of branched-chain fatty acids are often used for their desirable sensory properties and ability to form a smooth, non-greasy film on the skin. For example, cetyl dimethyloctanoate, the ester of cetyl alcohol and dimethyloctanoic acid, is used as a skin conditioning agent and emollient. The branched nature of the acid can influence the spreadability and feel of the final product.

Utilization as Chemical Intermediates in Fine Chemical Synthesis

This compound serves as a valuable chemical intermediate in the synthesis of more complex molecules in the fine chemical industry. Its carboxylic acid functionality allows it to undergo a variety of chemical transformations to produce a range of derivatives.

Common reactions include:

Esterification: Reaction with alcohols to form esters, which are widely used as flavorings, fragrances, and in the formulation of lubricants and cosmetics.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, providing another class of chemical building blocks.

Halogenation: Conversion to acyl halides, which are reactive intermediates for the synthesis of amides and other derivatives.

The branched structure of this compound can impart specific properties to the final products, making it a useful starting material for creating specialty chemicals. The synthesis of enantiomerically enriched alcohols from related substituted ketones highlights the importance of such branched structures as valuable intermediates in the manufacture of pharmaceuticals and fine chemicals.

Supramolecular Assemblies and Amphiphilic Properties of Derivatives

The derivatives of this compound, owing to their amphiphilic nature, can participate in the formation of supramolecular assemblies. An amphiphilic molecule possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. In the case of this compound and its derivatives, the carboxylic acid or its functionalized head group is hydrophilic, while the long, branched alkyl chain is hydrophobic.

This dual character drives the molecules to self-assemble in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. This can lead to the formation of various structures like micelles, vesicles, and other complex assemblies. The specific branching pattern of 7,7-dimethyloctanoic acid, a related compound, is noted to influence its physical properties like solubility and volatility, which are key factors in supramolecular assembly. The study of supramolecular polymers formed from building blocks with intermolecular hydrogen bonds and π-π stacking interactions demonstrates the potential for complex, ordered structures to arise from simple monomeric units. While direct studies on this compound's supramolecular behavior are not detailed in the provided results, the principles governing the self-assembly of similar amphiphilic molecules are well-established.

Incorporation into Complex Natural Products and Peptidic Structures

For instance, other dimethyloctanoic acid isomers and related structures are found in various natural products:

(S)-3,7-dimethyloctanoic acid is a component used in the synthesis of chiral supramolecular assemblies.

The crocacin (B1247475) family of natural products, which exhibit antifungal and cytotoxic properties, incorporates branched fatty acid-like structures.

Certain marine peptides incorporate unusual fatty acid residues, such as 3-hydroxy-2,4,6-trimethyloctanoic acid and (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid.

Lipopeptides like surfactin (B1297464) and amylifactin contain β-hydroxy fatty acids, including 3-hydroxy-8,10-dimethyldodecanoic acid.

Other natural cyclic peptides contain various hydroxy- and dimethyl-substituted fatty acids, such as 5-hydroxy-2,4-dimethyl-3-oxooctanoic acid and 3-hydroxy-2,4-dimethyldecanoic acid.

These examples underscore the role of branched and functionalized fatty acids in contributing to the structural diversity and biological activity of natural products. The specific stereochemistry and branching pattern of these fatty acid components are often crucial for their biological function.

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyloctanoic acid in laboratory settings?

Methodological Answer: Synthesis typically involves alkylation of precursor esters followed by hydrolysis. For branched-chain analogs like this compound, modifications to established protocols for 2,2-dimethyloctanoic acid (e.g., alkylation of triethylcarbinyl esters with brominated ketones) can be adapted . Key steps include:

  • Alkylation : Use of ethyleneketal derivatives to introduce branching.
  • Hydrolysis : Acidic or basic conditions to yield the free carboxylic acid.
  • Purification : Column chromatography using hydrophobic kieselguhr with chloroform-methanol-water solvent systems to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Multi-modal analytical techniques are recommended:

  • Chromatography : Reverse-phase HPLC or GC-MS to assess purity. For branched isomers, chiral GC-MS (using dimethyloctanoic acid derivatives) improves resolution .
  • Spectroscopy : NMR (¹³C and ¹H) to confirm branching at C3 and methyl group positions. Compare data to NIST spectral libraries for validation .
  • Elemental Analysis : Combustion analysis (C, H, O) to verify empirical formula (e.g., C₁₀H₂₀O₂) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

Methodological Answer: Based on analogs like 3-hydroxyoctanoic acid and 4-hydroxy-3-methoxyphenylacetic acid:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation (Category 2A hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Procedures : Immediate rinsing with water for skin/eye contact; acid-neutralizing protocols for spills .

Advanced Research Questions

Q. How do branching patterns in this compound influence its metabolic fate in biological systems?

Methodological Answer: Studies on 2,2-dimethyloctanoic acid in rats reveal that branching impedes β-oxidation, leading to urinary excretion of polar metabolites (e.g., glucuronides). To study this compound:

  • In Vivo Models : Administer isotopically labeled compound via gastric intubation; collect urine for 72 hours.
  • Metabolite Extraction : Acidify urine to pH 1, extract with ether, and identify conjugates via LC-MS/MS .
  • Enzyme Assays : Test mitochondrial β-oxidation efficiency using liver homogenates .

Q. What analytical challenges arise when resolving stereoisomers of branched-chain fatty acids like this compound?

Methodological Answer: Chirality at the branched carbon complicates separation. Solutions include:

  • Derivatization : Convert to methyl esters or amides for chiral GC-MS analysis.
  • Stationary Phases : Use cyclodextrin-based columns for enantiomeric resolution.
  • Validation : Cross-check with synthetic enantiopure standards .

Q. How can researchers address discrepancies in reported enzymatic degradation rates of branched aliphatic acids?

Methodological Answer: Systematic reviews (per Cochrane guidelines) are critical:

  • Data Harmonization : Normalize degradation rates by enzyme concentration, pH, and temperature.
  • Meta-Analysis : Use random-effects models to account for inter-study variability.
  • Contradiction Resolution : Replicate conflicting experiments under standardized conditions (e.g., ISO protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.